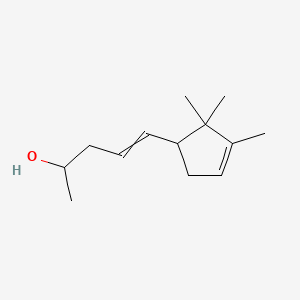
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which undergoes condensation with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated under phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced using sodium borohydride (NaBH₄) to produce the final compound .
Análisis De Reacciones Químicas
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH₄ to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like NaBH₄.
Aplicaciones Científicas De Investigación
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4. This interaction triggers signaling pathways that promote wound healing and other physiological responses. The compound’s molecular structure allows it to bind effectively to these receptors, initiating a cascade of cellular events .
Comparación Con Compuestos Similares
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is unique due to its synthetic origin and specific odor profile. Similar compounds include:
Santalol: A natural component of sandalwood oil with a similar woody aroma.
Methyl cedryl ketone: Another synthetic sandalwood odorant used in perfumery.
Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A synthetic fragrance compound with a musk-like scent.
These compounds share similar applications in the fragrance industry but differ in their chemical structures and specific olfactory properties.
Propiedades
Número CAS |
67801-11-0 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(E)-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-8-9-12(13(10,3)4)7-5-6-11(2)14/h5,7-8,11-12,14H,6,9H2,1-4H3/b7-5+ |
Clave InChI |
CVCLDEPKPXKLLE-FNORWQNLSA-N |
SMILES isomérico |
CC1=CCC(C1(C)C)/C=C/CC(C)O |
SMILES canónico |
CC1=CCC(C1(C)C)C=CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3H-imidazo[4,5-b]pyridin-7-ylmethyl)-4-propylpyrrolidin-2-one](/img/structure/B8385655.png)
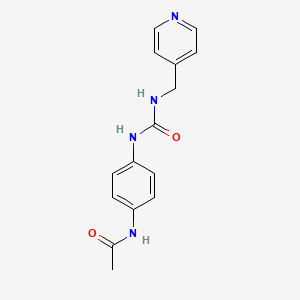
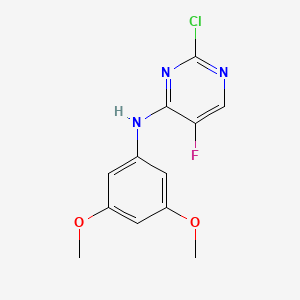
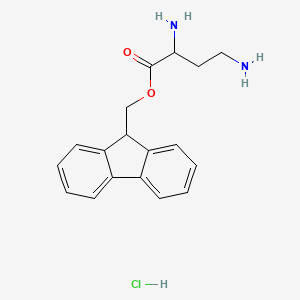
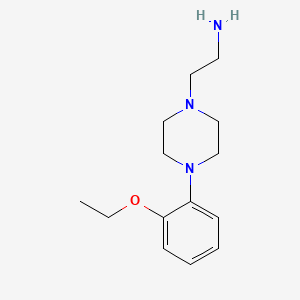
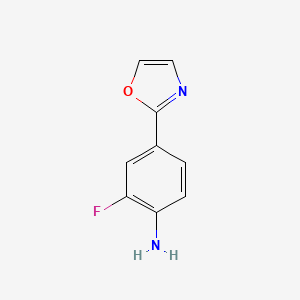
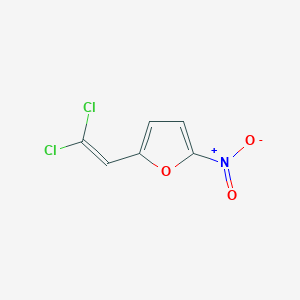
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8385701.png)
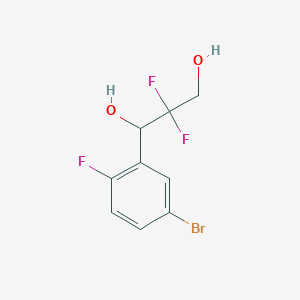
![3-[3-(Benzyloxy)phenyl]-2-azepanone](/img/structure/B8385716.png)
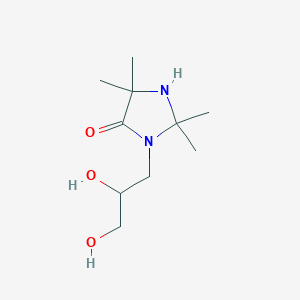
![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)

![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
